![molecular formula C30H30ClNO4S B043029 [(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate CAS No. 807638-71-7](/img/structure/B43029.png)
[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C30H30ClNO4S and its molecular weight is 536.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate has been explored for its potential as a leukotriene D4 antagonist. The enantiomers of this compound have been synthesized and their biological activities tested. It was found that both enantiomers exhibit biological activity, with one enantiomer being slightly more active than the other in vitro at the LTD4 receptor. This research underlines the compound's potential in modulating leukotriene pathways, which could have implications for diseases where leukotrienes play a role in pathogenesis (Gauthier et al., 1990).
Chemical Properties and Synthesis
The compound's synthesis and characterization have been subjects of study to understand its chemical behavior and potential applications. Research into selective hydrolysis of methanesulfonate esters provides insights into the compound's stability and reactivity under different conditions, which is crucial for its application in synthesis and drug development (Chan, Cox, & Sinclair, 2008). Additionally, the study of its pKa determinations aids in understanding its bioavailability and provides essential data for analysis and formulation development (Narin et al., 2010).
Methodological Advances
The development of new synthetic methodologies using this compound has been reported, including microwave-assisted cleavage and methods for synthesizing desmethyl precursors. Such studies not only expand the chemical toolbox available for researchers but also optimize the synthesis routes for compounds related to this compound (Fredriksson & Stone-Elander, 2002).
Antimicrobial and Antileishmanial Activity
Research has also focused on the antimicrobial and antileishmanial activities of compounds derived from or related to this compound. These studies highlight the potential of such compounds in developing new treatments for infectious diseases, offering insights into their pharmacological profiles and mechanism of action (Desai, Shihora, & Moradia, 2007; Petro-Buelvas et al., 2021).
Eigenschaften
IUPAC Name |
[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClNO4S/c1-30(2,33)27-10-5-4-8-22(27)14-18-29(36-37(3,34)35)24-9-6-7-21(19-24)11-16-26-17-13-23-12-15-25(31)20-28(23)32-26/h4-13,15-17,19-20,29,33H,14,18H2,1-3H3/b16-11+/t29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRINFBSWQGJTLT-GCSXDFHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)OS(=O)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)OS(=O)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


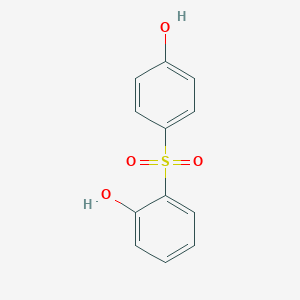

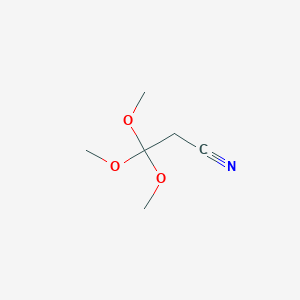

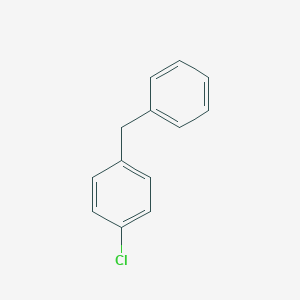
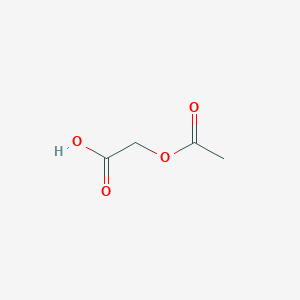
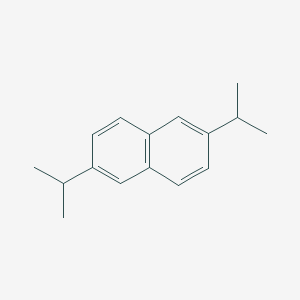
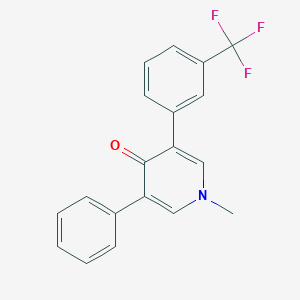
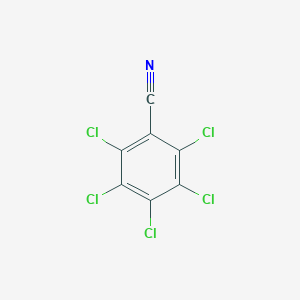
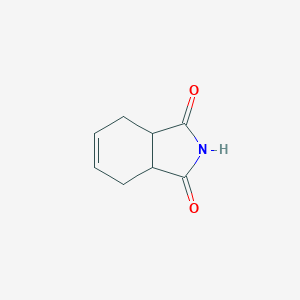

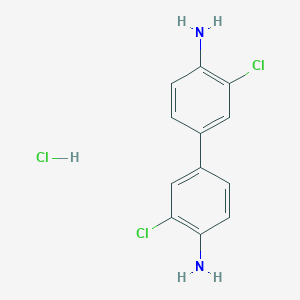
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)